3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile" is an organic molecule that features a complex structure, making it a subject of interest in various fields of scientific research. This compound is part of the broader class of triazole derivatives, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine ring, and the attachment of the benzonitrile group. Each step requires specific reagents, catalysts, and conditions:
Triazole formation: : Typically involves a cyclization reaction using hydrazine derivatives and carbonyl compounds.
Piperidine ring formation: : Can be achieved via various methods, such as reductive amination or cyclization of suitable precursors.
Attachment of benzonitrile group: : Often requires nitrile addition reactions or coupling reactions.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for higher yields and scalability:
Use of flow reactors to improve reaction kinetics.
Catalytic methods to reduce reaction time and improve selectivity.
Employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxyethyl and piperidine moieties, leading to various oxidation products.
Reduction: : Reduction can occur at the carbonyl group of the triazole ring, potentially converting it to corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the substituent but often involve nucleophilic reagents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathways and conditions, yielding a variety of derivatives with potentially enhanced or altered biological activities.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand or catalyst in various organic reactions.
Material Science: : Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: : Research indicates potential use in designing new antimicrobial agents.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Drug Design: : Basis for the development of new pharmaceuticals targeting specific diseases.
Therapeutics: : Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: : Utilized in developing agrochemicals for pest control.
Chemical Manufacturing: : Employed in the synthesis of various specialty chemicals.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity or altering their function. Key pathways include:
Enzyme Inhibition: : Binding to active sites, preventing substrate binding and subsequent reaction.
Receptor Modulation: : Interacting with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-ethyl-1-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
3-(4-(4-ethyl-1-(2-chloroethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile
Uniqueness
The presence of the methoxyethyl group distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This functional group can influence the compound's solubility, reactivity, and interaction with biological targets, making it a valuable entity for research and application.
Conclusion
3-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzonitrile is a fascinating compound with diverse potential applications in science and industry. Its complex structure and unique functional groups make it an interesting subject for synthetic chemistry, biological studies, and industrial applications.
Properties
IUPAC Name |
3-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-24-18(22-25(20(24)27)11-12-28-2)16-7-9-23(10-8-16)19(26)17-6-4-5-15(13-17)14-21/h4-6,13,16H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPCXPBYIYHMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.